molecular formula C17H13F3N2O4S B2499904 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide CAS No. 899954-66-6

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2499904
CAS RN: 899954-66-6
M. Wt: 398.36
InChI Key: BBRQQUQIYRBTOO-UHFFFAOYSA-N
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Description

The compound , 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide, appears to be a derivative of a class of compounds that have been studied for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors are of significant interest in the pharmaceutical industry due to their therapeutic potential in the treatment of type 2 diabetes by modulating the incretin hormone response and thereby controlling blood glucose levels.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated for their DPP-4 inhibitory activity. One of the derivatives, which includes a 4-phenylthiazol-2-yl group, showed highly potent DPP-4 inhibitory activity and was effective in reducing blood glucose excursion in an oral glucose tolerance test . Although the exact synthesis of the compound is not detailed in the provided papers, the synthesis of similar compounds typically involves the introduction of specific functional groups that are known to confer the desired biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various analytical techniques. For example, the configuration around the double bond of major stereoisomers in a related synthesis was established by X-ray diffraction analysis . This level of structural analysis is crucial for understanding the conformational preferences of the molecule and its potential interactions with biological targets such as the DPP-4 enzyme.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include tandem reactions, such as oxidative aminocarbonylation followed by intramolecular conjugate addition. These reactions are typically catalyzed by palladium complexes and can exhibit a significant degree of stereoselectivity . The specific chemical reactions that would be used to synthesize the compound would likely be tailored to introduce the benzo[d]isothiazol moiety and the trifluoromethylphenyl group in the appropriate positions on the propanamide backbone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, compounds in this class generally exhibit properties that make them suitable for pharmaceutical development. These properties may include suitable solubility in biological fluids, stability under physiological conditions, and the ability to cross biological membranes to reach their site of action. The presence of the trifluoromethyl group and the 1,1-dioxido-3-oxobenzo[d]isothiazol moiety in the compound suggests that it would have a distinct electronic and steric profile, which could influence its binding affinity and selectivity for the DPP-4 enzyme.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Research on compounds with similar structures has shown effectiveness in pre-clinical tests for conditions related to emesis and depression. One study highlighted the synthesis of a water-soluble, orally active neurokinin-1 receptor antagonist that demonstrated high efficacy in preclinical models for these conditions, suggesting potential therapeutic applications for similar compounds (Harrison et al., 2001).

Antioxidant and Anticancer Activities

Another area of research involves the antioxidant and anticancer activities of novel derivatives. A study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid. Furthermore, these compounds displayed cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).

Dipeptidyl Peptidase IV Inhibitors

Compounds with related structures have been explored as dipeptidyl peptidase IV (DPP-4) inhibitors, showing promise for diabetes treatment. A series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated, with one derivative significantly reducing blood glucose levels in an oral glucose tolerance test, highlighting the compound's potential for managing diabetes (Nitta et al., 2012).

Antimicrobial and Anti-inflammatory Agents

Research into the synthesis and biological evaluation of novel pyrazole, isoxazole, and other derivatives bearing an aryl sulfonate moiety has shown promising antimicrobial and anti-inflammatory properties. This indicates potential applications in developing new treatments for infections and inflammation (Kendre et al., 2015).

properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c18-17(19,20)11-5-7-12(8-6-11)21-15(23)9-10-22-16(24)13-3-1-2-4-14(13)27(22,25)26/h1-8H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRQQUQIYRBTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

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